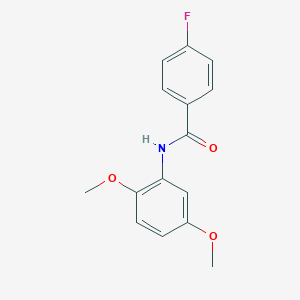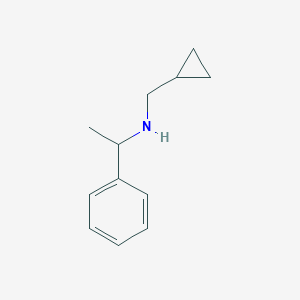
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide, also known as FNMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FNMA belongs to the family of nitroaromatic compounds, which are known for their diverse biological and pharmacological activities.
作用機序
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in disease progression. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are known to promote inflammation. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to inhibit the growth of various cancer cells and reduce the production of ROS in these cells.
実験室実験の利点と制限
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to have low toxicity in animal studies. However, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has not been extensively studied in human clinical trials, which limits its potential for use as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide. One direction is the development of water-soluble derivatives of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide that can be used in a wider range of experiments. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide in human clinical trials. Additionally, the potential of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide as a diagnostic tool for various diseases should be further explored. Finally, the development of more selective inhibitors of COX-2 and other enzymes targeted by N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide could lead to the development of more effective therapeutic agents.
合成法
The synthesis of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide involves the reaction of 2-fluoro-5-nitroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and infectious diseases. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential as a diagnostic tool for various diseases.
特性
CAS番号 |
306325-54-2 |
|---|---|
製品名 |
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide |
分子式 |
C14H11FN2O3 |
分子量 |
274.25 g/mol |
IUPAC名 |
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11FN2O3/c1-9-3-2-4-10(7-9)14(18)16-13-8-11(17(19)20)5-6-12(13)15/h2-8H,1H3,(H,16,18) |
InChIキー |
NYWOKPIPFJKSFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)
![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)
![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)
![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)




![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)

![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)

